molecular formula C21H20N2O4 B3560336 1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No.: B3560336
M. Wt: 364.4 g/mol
InChI Key: VKCACSZTRCQGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine” is a compound that contains a piperazine nucleus. Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . The molecular formula of this compound is C9H12N2O2 .


Synthesis Analysis

The synthesis of piperazine-based compounds is a topic of active research. A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C9H12N2O2 . The InChI Key is SADPINFEWFPMEA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving piperazine-based compounds are diverse. For instance, a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 66°C to 70°C and a boiling point of 137°C to 140°C (0.1mmHg) . The compound is air sensitive .

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-20(15-27-18-8-7-16-4-1-2-5-17(16)14-18)22-9-11-23(12-10-22)21(25)19-6-3-13-26-19/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCACSZTRCQGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-furoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.